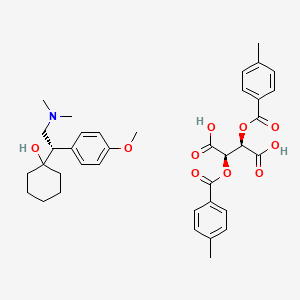

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is a derivative of Venlafaxine . It is a (+)-Venlafaxine derivative with the molecular formula C37H45NO10 and a molecular weight of 663.75 .

Molecular Structure Analysis

The molecular structure of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is represented by the formula C37H45NO10 . The exact structural details are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

1. Chiral Resolution and Mechanism Study

An effective resolving agent, O,O'-di-p-toluoyl-(R, R)-tartaric acid, was found to improve the resolution of venlafaxine. The resolution efficiency reached 88.4% under certain conditions, yielding enantiomerically pure venlafaxine with 99.1% ee. The chiral resolution mechanism was explored through X-ray crystallographic study, revealing that water molecules play a crucial role in the optical resolution process (Liu et al., 2018).

2. Pharmacological and Toxicological Studies

Venlafaxine has been extensively studied for its pharmacological and toxicological properties. Although primarily used as an antidepressant, its mechanisms of action and effects on biological systems have been investigated in various research contexts. Studies include examining its cytotoxicity towards isolated rat hepatocytes, understanding its effects on neurotransmitter systems, and exploring its potential to modulate depression-induced oxidative stress (Ahmadian et al., 2016).

3. Enhancing CNS Drug Delivery

Research has been conducted on enhancing the brain targeting ability of venlafaxine by modifying its structure. For example, glucosylation and the introduction of a "lock-in" thiamine disulfide system have been explored to improve its central nervous system delivery. These modifications aim to overcome challenges associated with the bidirectional transport of glucose transporter 1 (GLUT1) (Zhao et al., 2018).

4. Electrochemical Sensing

Venlafaxine has also been the subject of studies focusing on its detection and quantification in environmental samples. Advances in electrochemical sensing techniques have enabled the development of methods for detecting venlafaxine at low concentrations with high sensitivity and specificity. This is particularly relevant due to its presence as a contaminant in water and its potential impact on living organisms (Tajik et al., 2020).

5. Metabolic Profiling in Astrocytes

A 1H NMR-based metabonomics method coupled with multivariate statistical analysis has been used to characterize the metabolic profiling of astrocytes treated with venlafaxine. This research aims to explore the potential mechanism of venlafaxine's antidepressant effect, identifying differential metabolites involved in energy, amino acid, and lipid metabolism (Sun et al., 2017).

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8.C17H27NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-10,16,19H,4-6,11-13H2,1-3H3/t15-,16-;16-/m11/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYLKWUYWDBONP-ZAOWXVKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547414 |

Source

|

| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt | |

CAS RN |

272788-02-0 |

Source

|

| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B1314214.png)

![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)

![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)